molecular formula C6H3Cl3O3S B089318 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride CAS No. 13432-81-0

3,5-Dichloro-4-hydroxybenzenesulfonyl chloride

Cat. No. B089318
CAS RN: 13432-81-0
M. Wt: 261.5 g/mol
InChI Key: AELFLPJWVRGXKU-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-hydroxybenzenesulfonyl chloride (DCBS) is a widely used reagent in the field of organic synthesis. It is a chlorosulfonyl derivative of hydroxybenzene and is a colorless crystalline solid. It is used as a reagent for the synthesis of a variety of compounds, including those used in pharmaceuticals, agrochemicals, dyes, and other industrial chemicals. DCBS has also been used in the synthesis of a variety of biologically active compounds and as a catalyst in the synthesis of several industrially important compounds.

Scientific Research Applications

  • Herbicide Development and Spectral Characterization : 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride has been used to derive chlorohydroxybenzenesulfonyl derivatives, which show potential as herbicides. The derivatives have been analyzed for their infrared and nuclear magnetic resonance spectral characteristics (Cremlyn & Cronje, 1979).

  • Biomedical Research for Disease Treatment : It has been utilized in synthesizing multifunctional derivatives showing promising inhibitory potential against key enzymes like α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These properties indicate its potential applications in treating diseases like type 2 diabetes and Alzheimer's (Abbasi et al., 2018).

  • Bioconjugation and Therapeutic Applications : It has been explored for activating hydroxyl groups of polymeric carriers, suggesting its use in bioconjugation techniques. This application is significant in developing therapeutic agents and bioselective separation techniques (Chang et al., 1992).

  • Catalysis in Chemical Synthesis : Utilized in the synthesis of Ni(II)-3,5-dichloro-2-hydroxybenzenesulfonyl chloride supported SBA-15. This work has demonstrated its application as a nanoreactor catalyst for synthesizing diaryl sulfides, showcasing its role in facilitating chemical reactions (Yousofvand et al., 2018).

Safety and Hazards

3,5-Dichloro-4-hydroxybenzenesulfonyl chloride is classified as a corrosive substance . It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3,5-dichloro-4-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELFLPJWVRGXKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371073
Record name 3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13432-81-0
Record name 3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13432-81-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride as revealed by the research?

A1: The research paper focuses on the crystal structure of a cyclic tetramer formed by this compound []. This finding provides valuable insights into the molecule's arrangement and potential interactions in solid-state, which can be crucial for understanding its reactivity and potential applications.

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